3-(4-fluoro-2-nitrophenoxy)-N-phenylthiophene-2-carboxamide
Description
Properties
IUPAC Name |
3-(4-fluoro-2-nitrophenoxy)-N-phenylthiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11FN2O4S/c18-11-6-7-14(13(10-11)20(22)23)24-15-8-9-25-16(15)17(21)19-12-4-2-1-3-5-12/h1-10H,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJGCAQMCXQQKND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=C(C=CS2)OC3=C(C=C(C=C3)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluoro-2-nitrophenoxy)-N-phenylthiophene-2-carboxamide typically involves multiple steps, starting with the preparation of the thiophene ring and subsequent functionalization. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the Suzuki-Miyaura coupling reaction to ensure high yield and purity. This could include the use of specific ligands and solvents to enhance the reaction efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-(4-fluoro-2-nitrophenoxy)-N-phenylthiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution of the fluorine atom could yield various substituted derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may have potential as enzyme inhibitors or receptor modulators.
Medicine: It could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(4-fluoro-2-nitrophenoxy)-N-phenylthiophene-2-carboxamide would depend on its specific application. For instance, if used as an enzyme inhibitor, it would likely interact with the active site of the enzyme, blocking its activity. The molecular targets and pathways involved would need to be identified through detailed biochemical studies.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural Differences
Notes:
- The chloro substituent in increases molecular weight and may enhance lipophilicity but reduce solubility.
- Compound 2a lacks nitro and phenoxy groups, simplifying synthesis but reducing electronic complexity.
Table 2: Physicochemical Properties
Biological Activity
3-(4-Fluoro-2-nitrophenoxy)-N-phenylthiophene-2-carboxamide is a synthetic organic compound notable for its complex structure, which includes a thiophene ring, a carboxamide functional group, and multiple fluorinated and nitro-substituents on the aromatic rings. This compound has garnered significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory therapies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 426.34 g/mol. The structure features:
- A thiophene ring , which enhances the compound's pharmacological properties.
- A carboxamide group , contributing to its solubility and interaction with biological targets.
- Fluorine and nitro substituents , which may influence the compound's reactivity and biological activity.
Preliminary studies suggest that this compound may act as an inhibitor of specific enzymes or receptors involved in various biochemical pathways. The exact mechanism is still under investigation, but its structural features indicate potential interactions with cellular targets related to cancer and inflammation.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit promising anticancer properties. For instance, derivatives within the phenoxy-N-phenylacetamide framework have shown moderate to potent activity against various tumor cell lines.
| Compound | Target | MIC (μg/mL) | Notes |
|---|---|---|---|
| 3m | M. tuberculosis H37Rv | 4 | Identified as potent against resistant strains |
| 3e | M. tuberculosis H37Rv | 64 | Low inhibitory effects |
| 3k | M. tuberculosis H37Rv | 64 | Less effective due to structural modifications |
The compound's ability to inhibit cellular proliferation suggests it may disrupt critical signaling pathways in cancer cells, although further studies are needed to clarify its efficacy and safety profiles.
Antimicrobial Activity
In addition to anticancer properties, compounds with similar structures have demonstrated antimicrobial activity . For example, halonitroanilides have been noted for their broad-spectrum antibacterial effects, indicating that modifications to the nitro group can significantly impact biological activity.
Case Studies
- Study on Antitubercular Activity : A series of compounds derived from the phenoxy-N-phenylacetamide scaffold were evaluated for their antitubercular activities against M. tuberculosis. The most active derivative showed an MIC value of 4 μg/mL against both standard and rifampin-resistant strains, highlighting the potential utility of this scaffold in developing new antitubercular agents .
- In Vitro Assays : Various derivatives were subjected to MTT assays to evaluate their cytotoxicity against different cancer cell lines. Results indicated that while some compounds exhibited significant cytotoxicity, others maintained good safety profiles in non-cancerous cell lines, suggesting a selective action that could be exploited for therapeutic use .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 3-(4-fluoro-2-nitrophenoxy)-N-phenylthiophene-2-carboxamide, and how do reaction conditions influence yield and purity?
- Methodology : The compound can be synthesized via nucleophilic aromatic substitution or amide coupling. For example, refluxing thiophene-2-carbonyl chloride with substituted aniline derivatives in acetonitrile (ACN) under anhydrous conditions is a common approach. Purification via recrystallization (e.g., using ethanol or DCM/hexane mixtures) improves purity .
- Critical Parameters :
- Solvent choice : Polar aprotic solvents (e.g., ACN, DMF) enhance reactivity for nitro-group substitutions.
- Temperature : Reflux (~80–100°C) balances reaction rate and side-product minimization.
- Stoichiometry : Equimolar ratios of reactants reduce unreacted intermediates .
Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?
- NMR :
- ¹H NMR : Key signals include aromatic protons (δ 7.0–8.5 ppm), thiophene protons (δ 6.5–7.5 ppm), and nitrophenoxy-group splitting patterns.
- ¹³C NMR : Carbonyl (C=O) resonance at ~165–170 ppm and nitro-group carbons at ~140–150 ppm .
Q. What are the key structural features influencing the compound’s supramolecular interactions (e.g., crystal packing)?
- Dihedral Angles : The angle between the thiophene and nitrobenzene rings (~8–15°) affects π-π stacking and intermolecular interactions .
- Hydrogen Bonding : Weak C–H···O and C–H···S interactions stabilize crystal lattices. For example, nitro-oxygen atoms act as acceptors for aromatic C–H donors .
Advanced Research Questions
Q. How can computational methods (DFT, molecular docking) predict the reactivity or biological activity of this compound?
- DFT Calculations :
- Optimize geometry using B3LYP/6-31G(d) to evaluate frontier molecular orbitals (HOMO/LUMO) and nitro-group electron-withdrawing effects.
- Predict reaction sites (e.g., nitrophenoxy-group susceptibility to nucleophilic attack) .
Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., genotoxicity vs. antibacterial effects)?
- Controlled Assays :
- Use isogenic bacterial strains (e.g., E. coli TA98 vs. TA100) to differentiate DNA damage mechanisms.
- Validate cytotoxicity via MTT assays in mammalian cells (e.g., HEK293) to rule out false positives .
- Structure-Activity Relationships (SAR) : Compare analogs (e.g., fluoro vs. chloro substituents) to isolate pharmacophores responsible for toxicity or efficacy .
Q. How can reaction engineering (e.g., flow chemistry, microwave-assisted synthesis) optimize scalability and sustainability?
- Microwave Irradiation : Reduces reaction time (e.g., from hours to minutes) and improves yield via uniform heating. Use cyclohexanone as a green solvent with Al₂O₃ catalysis .
- Flow Reactors : Continuous synthesis minimizes waste and enhances reproducibility for nitro-group substitutions .
Data-Driven Research Challenges
Q. How do crystallographic data (e.g., CCDC entries) inform polymorph screening and stability studies?
- Crystal Structure Analysis :
- Use Mercury software to analyze intermolecular distances (e.g., C–H···O < 3.0 Å) and identify stable polymorphs.
- Compare with homologous structures (e.g., N-(2-nitrophenyl)furan-2-carboxamide) to predict packing motifs .
Q. What analytical workflows address impurities arising from nitro-group reduction during synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
